molecular formula C13H22N2 B1293024 Azepan-1-yl(cyclopentyl)acetonitrile CAS No. 1119449-72-7

Azepan-1-yl(cyclopentyl)acetonitrile

Cat. No. B1293024
M. Wt: 206.33 g/mol
InChI Key: MDVRVFBOHNBGHG-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclopentyl)acetonitrile is a compound that features a seven-membered azepane ring attached to a cyclopentyl group and an acetonitrile moiety. The structure of this compound allows for several low-energy conformers due to its flexible ring structure. This flexibility is significant as it can influence the compound's reactivity and physical properties .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of azepan-1-yl(cyclopentyl)acetonitrile, they do provide insights into related chemical reactions. For instance, the synthesis of 5-amino-1,2,3-triazoles from aryl azides and aryl acetonitriles is facilitated by a Cs2CO3-catalyzed [3+2]-cycloaddition reaction . This information suggests that similar catalytic methods could potentially be applied to the synthesis of azepan-1-yl(cyclopentyl)acetonitrile or related compounds.

Molecular Structure Analysis

The molecular structure of azepan-1-yl(cyclopentyl)acetonitrile is characterized by its conformational flexibility. Computational studies have identified six stable conformers on the potential energy surfaces of related molecules, which implies that azepan-1-yl(cyclopentyl)acetonitrile may also exhibit multiple stable conformations . This conformational diversity can have a profound effect on the molecule's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of azepan-1-yl(cyclopentyl)acetonitrile can be inferred from studies on similar compounds. The azide–acetonitrile "click" reaction is an example of how acetonitrile functionalities react under catalytic conditions to form heterocyclic compounds . This suggests that azepan-1-yl(cyclopentyl)acetonitrile could participate in similar reactions, potentially leading to the formation of novel cyclic structures or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl(cyclopentyl)acetonitrile can be deduced from thermochemical studies. The gas-phase standard enthalpy of formation and the enthalpies of vaporization have been experimentally determined for related compounds using combustion calorimetry and Calvet microcalorimetry . These properties are essential for understanding the stability and behavior of the compound under various conditions. Additionally, the establishment of an increments scheme based on experimental data allows for the prediction of the gas-phase enthalpy of formation for a wide range of cyclic and acyclic hydrocarbons and amines, which would include azepan-1-yl(cyclopentyl)acetonitrile .

Scientific Research Applications

Azepan-1-yl(cyclopentyl)acetonitrile is a chemical compound with the molecular formula C13H22N2 . It is commonly used in the field of chemical synthesis .

Acetonitrile, a component of this compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Safety And Hazards

The safety information for Azepan-1-yl(cyclopentyl)acetonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-(azepan-1-yl)-2-cyclopentylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRVFBOHNBGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238637
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(cyclopentyl)acetonitrile

CAS RN

1119449-72-7
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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